molecular formula C12H7FN2 B592015 5-(4-Fluorophenyl)pyridine-2-carbonitrile CAS No. 914349-75-0

5-(4-Fluorophenyl)pyridine-2-carbonitrile

Cat. No. B592015
CAS RN: 914349-75-0
M. Wt: 198.2
InChI Key: KALUPEPKKYIXDT-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of substituted pyridines with diverse functional groups has been reported in the literature . A ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans has been described .

Scientific Research Applications

Crystal Structure and Molecular Docking Studies

The crystal structure and molecular interactions of pyridine derivatives, including 5-(4-Fluorophenyl)pyridine-2-carbonitrile analogs, have been analyzed through X-ray diffraction, Hirshfeld surface analysis, and density functional theory (DFT) calculations. These studies contribute to understanding the molecular configurations and potential inhibitory effects against specific enzymes like Nicotinamidephosphoribosyltransferase (NAMPT), highlighting their relevance in medicinal chemistry and enzyme inhibition research (Venkateshan et al., 2019).

Synthesis and Reactivity

Research on the synthesis of new pyrazole-4-carbonitrile derivatives, involving 5-(4-Fluorophenyl)pyridine-2-carbonitrile, showcases the compound's versatility in forming substituted pyrazoles, pyrimidines, and azolopyrimidine derivatives. This versatility underscores the chemical's utility in developing novel pharmaceuticals and organic materials (Ali et al., 2016).

Ultrasound-Assisted Synthesis and Corrosion Inhibition

The application of 5-(4-Fluorophenyl)pyridine-2-carbonitrile derivatives in the ultrasound-assisted synthesis of pyrazolopyridines has been explored, demonstrating potential as corrosion inhibitors for mild steel in acidic environments. This research highlights the compound's significance in materials science, particularly in corrosion prevention (Dandia et al., 2013).

Antitumor and Antimicrobial Activities

The antitumor and antimicrobial potentials of pyrazolo[3,4-b]pyridine derivatives synthesized from reactions involving 5-(4-Fluorophenyl)pyridine-2-carbonitrile have been evaluated, indicating their promise in developing new therapeutic agents. Such studies underscore the compound's biomedical relevance, offering insights into its potential pharmacological applications (El-Borai et al., 2012).

Safety and Hazards

The safety data sheet for a similar compound indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .

Future Directions

The development of a robust synthetic route enabling the incorporation of sulfone and phosphonate moieties on the pyridine scaffold is highly needed in medicinal and agricultural chemistry . Furthermore, the discovery of new pyrimidine-5-carbonitrile derivatives as ATP mimicking tyrosine kinase inhibitors of the epidermal growth factor receptor (EGFR) has been reported, which could potentially guide future research .

properties

IUPAC Name

5-(4-fluorophenyl)pyridine-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7FN2/c13-11-4-1-9(2-5-11)10-3-6-12(7-14)15-8-10/h1-6,8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KALUPEPKKYIXDT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CN=C(C=C2)C#N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60661732
Record name 5-(4-Fluorophenyl)pyridine-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60661732
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

914349-75-0
Record name 5-(4-Fluorophenyl)pyridine-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60661732
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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